molecular formula C8H11ClN4 B1419279 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride CAS No. 1193387-69-7

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride

Cat. No. B1419279
M. Wt: 198.65 g/mol
InChI Key: BZJDKOPKUXVJAP-UHFFFAOYSA-N
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Description

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.65 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Methods : El-Kurdi et al. (2021) demonstrated an efficient synthesis of triazolopyridines, a family with significant pharmaceutical applications, using N-Chlorosuccinimide (NCS). Their work involved the synthesis of specific triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, under mild conditions and characterized them using NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).

Biological Properties and Applications

  • Antimicrobial Properties : Prakash et al. (2011) synthesized a series of triazolopyridines, which they tested for antimicrobial activity. Their iodine(III)-mediated oxidative approach yielded potent antimicrobial agents, highlighting the biological relevance of these compounds (Prakash et al., 2011).

Material Science and Optoelectronic Applications

  • Electroluminescent Properties : Kang et al. (2017) researched the use of triazolopyridine-based materials for organic light-emitting diodes (OLEDs). Their study focused on synthesizing bipolar red host materials, demonstrating their potential in optoelectronic applications (Kang et al., 2017).

Structural Chemistry and Crystal Engineering

  • Supramolecular Synthons Formation : Chai et al. (2019) synthesized new triazolopyridine derivatives, focusing on the effects of different substituents on their crystal structures. Their research contributes to understanding the pharmaceutical development and application of these compounds in crystal engineering (Chai et al., 2019).

Herbicidal Activities

  • Herbicidal Potential : Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and evaluated their herbicidal activities. Their findings suggest that these derivatives have significant potential as lead compounds for herbicide development (Liu et al., 2015).

Anticonvulsant Activity

  • Neuropharmacological Applications : Guan et al. (2012) synthesized triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results, suggesting potential applications in treating neurological disorders (Guan et al., 2012).

Future Directions

The compound has potential applications in cancer immunotherapy as it can boost the immune response and work in synergy with other immunotherapeutic agents . Future research could explore the potential of this compound in various biochemical, clinical, and pharmaceutical applications .

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJDKOPKUXVJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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